molecular formula C13H20N4O2 B2363824 tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate CAS No. 2155853-06-6

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

Cat. No. B2363824
CAS RN: 2155853-06-6
M. Wt: 264.329
InChI Key: AXRDCBAPVZOABJ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H20N4O2 . It has a molecular weight of 264.33 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-9(17)11-15-7-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16) . This indicates the presence of a pyrrolidine ring, a pyrimidine ring, and a tert-butyl group in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 264.33 .

Scientific Research Applications

1. Histamine H4 Receptor Ligands

A study conducted by Altenbach et al. (2008) involved synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research led to the development of a compound with potent in vitro activity and demonstrated anti-inflammatory and antinociceptive activities in animal models (Altenbach et al., 2008).

2. Synthesis of Pyrrolidines

Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting the application of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate in producing chiral pyrrolidine derivatives with high yield and enantiomeric excess (Chung et al., 2005).

3. Crystal Structure Analysis

Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and conducted X-ray diffraction studies for structural confirmation. This research adds to the understanding of the molecular structure of related compounds (Naveen et al., 2007).

4. Dipeptidyl Peptidase-4 Inhibitor Metabolism

Yoo et al. (2008) investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, focusing on its metabolic reactions in liver microsomes and the identification of metabolites, which is crucial for drug development (Yoo et al., 2008).

5. Neuraminidase Inhibitors

Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase, highlighting the role of tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate in the development of antiviral agents (Wang et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-4-5-9(17)11-15-7-6-10(14)16-11/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRDCBAPVZOABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(4-aminopyrimidin-2-yl)pyrrolidine-1-carboxylate

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